![molecular formula C11H18O3 B15299824 Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15299824.png)
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,3-dimethyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound featuring a unique oxabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through enantioselective synthesis under metal-free conditions. A notable method involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities. This process is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of enantioselective synthesis and tandem reactions can be scaled up for industrial applications. The use of organic bases and mild reaction conditions makes this process potentially suitable for large-scale production.
化学反应分析
Types of Reactions
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, organic bases for enantioselective synthesis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s potential bioactivity makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties
作用机制
The mechanism of action of methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a different substitution pattern.
Bicyclo[1.1.1]pentane: Another bicyclic compound with distinct structural features.
Cubane: A highly symmetrical bicyclic compound with unique properties.
Uniqueness
Methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific substitution pattern and the presence of an oxabicyclo structure. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
methyl 1,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-11(9(12)13-3)6-4-10(2,14-8)5-7-11/h8H,4-7H2,1-3H3 |
InChI 键 |
FZSKTXAVMOOXDL-UHFFFAOYSA-N |
规范 SMILES |
CC1C2(CCC(O1)(CC2)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


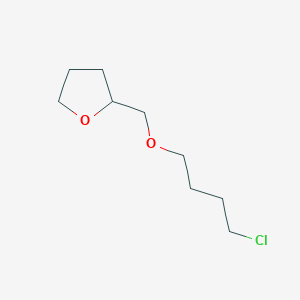


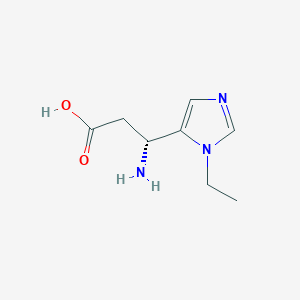

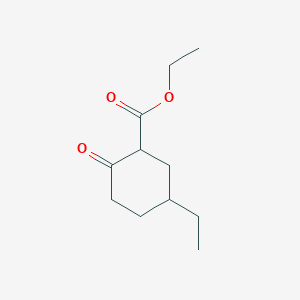


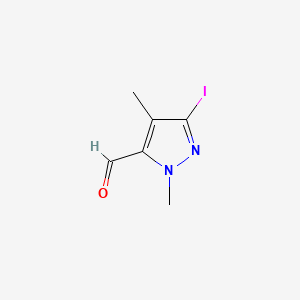

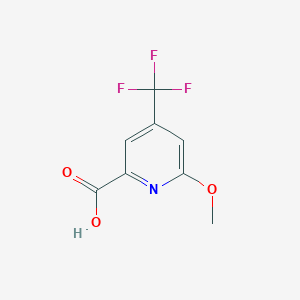
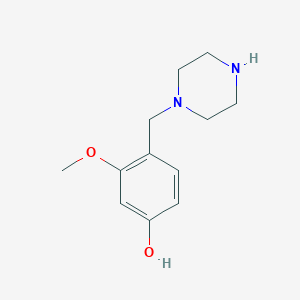
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
